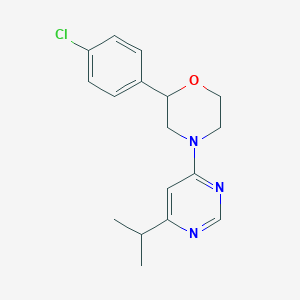
2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine, also known as CPIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPIM belongs to the class of morpholine-based compounds and has a molecular formula of C19H23ClN4O.
科学的研究の応用
2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to have antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has also been found to have potential as an antipsychotic and antidepressant drug due to its ability to modulate dopamine and serotonin receptors in the brain.
In biochemistry, 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been studied for its ability to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has also been found to have antioxidant activity, which may have potential in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
In neuroscience, 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been studied for its potential as a tool for studying the function of various ion channels and receptors in the brain. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to modulate the activity of various ion channels such as the TRPV1 channel, which is involved in pain sensation, and the NMDA receptor, which is involved in learning and memory.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine is still not fully understood, but it is thought to involve the modulation of various receptors and ion channels in the body. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to modulate the activity of dopamine and serotonin receptors in the brain, which may contribute to its potential as an antipsychotic and antidepressant drug. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has also been found to inhibit the activity of acetylcholinesterase, which may contribute to its potential as a treatment for Alzheimer's disease and other cognitive disorders.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has antioxidant activity, which may be due to its ability to scavenge free radicals and prevent oxidative damage to cells. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has also been found to inhibit the activity of various enzymes such as acetylcholinesterase, which may contribute to its potential as a treatment for cognitive disorders.
実験室実験の利点と制限
One advantage of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine is its potential as a tool for studying the function of various ion channels and receptors in the body. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to modulate the activity of various ion channels such as the TRPV1 channel, which is involved in pain sensation, and the NMDA receptor, which is involved in learning and memory. However, one limitation of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine is its relatively low yield and purity, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine. One direction is to further explore its potential as an antitumor drug and to investigate its mechanism of action in cancer cells. Another direction is to investigate its potential as a treatment for cognitive disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine and its potential as a tool for studying the function of various ion channels and receptors in the body.
合成法
The synthesis of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine involves the reaction between 4-chloroaniline and 6-isopropyl-4-morpholinopyrimidine in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide, and the product is obtained by purification through chromatography. The yield of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine is typically around 50-60%, and the purity can be increased through further purification methods such as recrystallization.
特性
IUPAC Name |
2-(4-chlorophenyl)-4-(6-propan-2-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-12(2)15-9-17(20-11-19-15)21-7-8-22-16(10-21)13-3-5-14(18)6-4-13/h3-6,9,11-12,16H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITHWVIVKRXARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5378042.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethoxyacetamide](/img/structure/B5378045.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5378046.png)
![3-[methyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]propan-1-ol](/img/structure/B5378049.png)

![methyl 7-(3,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5378066.png)
![5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5378067.png)

![N-1,3-benzodioxol-5-yl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378081.png)
![N-(2-chlorophenyl)-N'-[1-(1-pyruvoylpiperidin-4-yl)-1H-pyrazol-5-yl]urea](/img/structure/B5378087.png)
![5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde](/img/structure/B5378094.png)

![N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5378105.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378109.png)